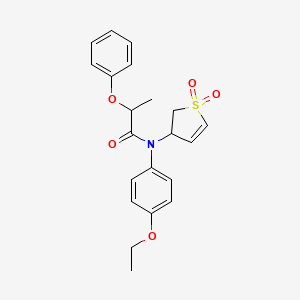

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-2-phenoxypropanamide

Description

N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(4-ethoxyphenyl)-2-phenoxypropanamide is a synthetic small molecule characterized by a unique structural framework. Its core consists of a 1,1-dioxo-2,3-dihydrothiophen-3-yl (thiophene sulfone) moiety, a 4-ethoxyphenyl group, and a 2-phenoxypropanamide chain. The propanamide linker provides conformational flexibility, distinguishing it from shorter-chain analogs like acetamides.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5S/c1-3-26-19-11-9-17(10-12-19)22(18-13-14-28(24,25)15-18)21(23)16(2)27-20-7-5-4-6-8-20/h4-14,16,18H,3,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDPFBYMXUWDTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-2-phenoxypropanamide is a complex organic compound notable for its unique structural characteristics and potential biological activities. This compound features a thiophene ring with dioxo substituents, which contribute to its reactivity and interactions within biological systems. The presence of ethoxy and phenoxy groups enhances its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is , and it possesses a CAS number that allows for its identification in chemical databases. The structural formula includes various functional groups, suggesting potential reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | |

| CAS Number | [Specific CAS number to be included] |

| Functional Groups | Thiophene, Dioxo, Ethoxy, Phenoxy |

| Solubility | [Details on solubility if available] |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The thiophene ring and the dioxo moiety may play crucial roles in this activity by interacting with microbial enzymes or cellular structures.

Anticancer Activity

Some studies have suggested that derivatives of this compound may possess anticancer properties. The ability of the thiophene ring to participate in π-π interactions with aromatic residues in proteins could enhance its efficacy against cancer cells by disrupting critical protein functions involved in cell proliferation.

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial or tumor cell survival.

- Protein Binding : The unique structure allows for binding to various protein targets, potentially altering their function.

- Reactive Oxygen Species (ROS) Generation : The dioxo group may facilitate the generation of ROS, contributing to its antimicrobial and anticancer effects.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of compounds structurally similar to this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis at concentrations ranging from 10 to 100 µM. Mechanistic studies revealed that it activated caspase pathways leading to programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, amide chain length, and aryl groups.

Structural Analogues with Modified Aryl Groups

2-Chloro-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(4-methoxyphenyl)acetamide ()

- Differences :

- Aryl group: 4-Methoxyphenyl (vs. 4-ethoxyphenyl in the target compound).

- Amide chain: Chloroacetamide (vs. 2-phenoxypropanamide). Implications:

- The chloroacetamide chain may increase electrophilicity, affecting reactivity and metabolic stability .

2-Chloro-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(3-methylphenyl)acetamide ()

- Differences :

- Aryl group: 3-Methylphenyl (vs. 4-ethoxyphenyl).

- Substituent position: Methyl at meta-position (vs. ethoxy at para-position).

- Implications :

- Lower XLogP3 (1.7) compared to the target compound (estimated ~3.5–4.0) suggests reduced lipophilicity .

Analogues with Varied Amide Chains

N-(4-Ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine ()

- Differences :

- Lacks the 2-phenoxypropanamide chain, retaining only the thiophene sulfone and 4-ethoxyphenyl groups. Implications:

- Simplified structure may improve synthetic accessibility but reduce conformational flexibility.

2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide () Differences:

- Core structure: Indazole (vs. thiophene sulfone).

- Substituents: 2-Fluorophenylamino and acetamide (vs. phenoxypropanamide). Implications:

- Indazole cores are associated with kinase inhibition, suggesting divergent biological targets.

Table 1: Physicochemical and Structural Comparison

*Estimated based on structural similarity and computational tools.

Research Findings and Implications

- Solubility and LogP: The phenoxypropanamide chain increases molecular weight and lipophilicity (higher LogP), which may impact bioavailability. Chloroacetamide analogs () exhibit lower LogP, favoring aqueous solubility.

- Synthetic Complexity : The propanamide linker introduces synthetic challenges compared to simpler acetamides, necessitating multi-step coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.